异硫氰酸荧光素-6

描述

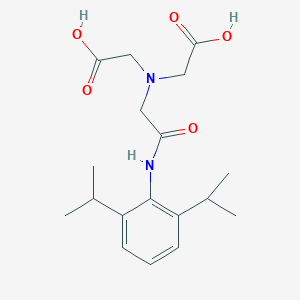

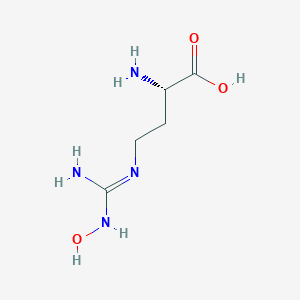

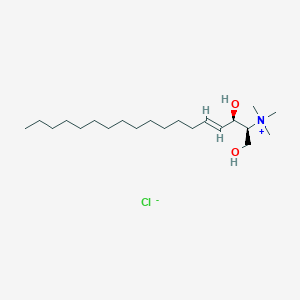

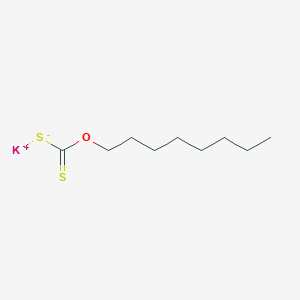

Fluorescein 5 (6)-isothiocyanate, also known as FITC, is a weakly acidic hydroxyxanthene. Its overall size is small, with both carboxylic acid and isothiocyanate substituents on the pendant phenyl ring . The dye has a moderately sized, nonplanar aromatic system . It is widely used to attach a fluorescent label to proteins via the amine group . The isothiocyanate group reacts with amino terminal and primary amines in proteins .

Synthesis Analysis

FITC labeling involves conjugation of Fluorescein isothiocyanate to a biomolecule . Fluorescein isothiocyanate (FITC) labeling is a common technique with a wide range of applications because it reacts quickly with amines and due to its high quantum efficacy . The isothiocyanate functional group reacts with primary amines of proteins at lysine residues and at the protein’s amino terminus .Molecular Structure Analysis

Fluorescein 6-isothiocyanate has a molecular formula of C21H11NO5S . Its average mass is 389.381 Da and its monoisotopic mass is 389.035797 Da .Chemical Reactions Analysis

Amino acids react with fluorescein-isothiocyanate (FITC) to form fluorescein-thiocarbamyl amino acids .Physical And Chemical Properties Analysis

Fluorescein isothiocyanate is soluble in water, dimethyl formamide, dimethyl sulfoxide . Its maximum absorption wavelength is 490 nm and its maximum emission wavelength is 520 nm . It appears as a crystalline form .科学研究应用

Biomolecules Analysis

FITC is a well-established label in biomolecules analysis . It is commercially available in two different isomers with equal fluorescence sensitivity . The isothiocyanate group in the structure binds to nucleophiles, such as the –NH2 group or the –SH group, if present . Thus, biocompounds can be detected in low quantities due to the number of FITC molecules bound with them .

Fluorescent Labelling

FITC has been routinely used for fluorescent labelling of amino acids and proteins . FITC fluorescent probes are capable to conjugate with tissues, proteins, amino acids, and antibodies .

Immunofluorescence-Based Assays

FITC is an amine-reactive derivative of fluorescein dye that has wide-ranging applications as a label for antibodies and other probes, for use in immunofluorescence-based assays such as Western blotting and ELISA .

Flow Cytometry

FITC is used in flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles .

Fluorescence Microscopy

FITC is used in fluorescence microscopy, a technique that uses fluorescence and phosphorescence instead of, or in addition to, reflection and absorption to study the properties of organic or inorganic substances .

Silver Nanoparticles Functionalization

FITC is used in the synthesis of silver nanoparticles (AgNPs) functionalized with fluorescent molecules . An in-depth characterization of the particle–dye systems, i.e., AgNPs–RITC and AgNPs–FITC, is presented to evaluate their chemical structure and optical properties due to the interaction between their plasmonic and absorption properties .

Biosensing and Imaging Applications

By combining plasmonics and fluorescence, these AgNPs can be used as promising systems in biosensing and imaging applications .

Immunoassays and Flow Cytometry

5-FITC is used as FITC-tags in immunoassays and flow cytometry. They are also used for indirect enzyme-linked immunosorbent assay (ELISA) for detection of antibodies or in Western blotting to measure their functionalities .

作用机制

Target of Action

Fluorescein 6-Isothiocyanate (6-FITC) is a derivative of fluorescein that is widely used in various applications, including flow cytometry . The primary targets of 6-FITC are proteins, specifically the amine and sulfhydryl groups on proteins . This allows 6-FITC to bind to a variety of biomolecules, such as tissues, proteins, amino acids, and antibodies .

Mode of Action

The isothiocyanate reactive group (−N=C=S) in the structure of 6-FITC allows it to react with nucleophiles, such as the –NH2 group or the –SH group, if present . This reaction forms stable thiourea bonds , enabling 6-FITC to conjugate with its targets and create fluorescent labels . These labels can then be used to detect the presence and location of these biomolecules in cells and tissues .

Biochemical Pathways

The biochemical pathways affected by 6-FITC primarily involve the detection and visualization of biomolecules. By binding to proteins and other biomolecules, 6-FITC allows for the fluorescent labeling of these targets. This enables researchers to track these molecules and study their behavior in various biochemical pathways .

Pharmacokinetics

It is known that 6-fitc is rapidly degraded and distributed to various organs after administration . The majority of 6-FITC is believed to be degraded in tissues, with urinary excretion being the major pathway of elimination .

Result of Action

The primary result of 6-FITC’s action is the creation of fluorescent labels on biomolecules. This allows for the detection and visualization of these molecules in cells and tissues . The fluorescence of 6-FITC can be detected using specific wavelengths, allowing researchers to track the movement and interactions of these labeled molecules .

Action Environment

The action of 6-FITC can be influenced by various environmental factors. For instance, the stability of 6-FITC isomers depends on the polarity of different solvents and the presence of a stabilizer . It has been found that 6-FITC has the lowest stability in water solvent . Furthermore, the hydrophobic nature of 6-FITC can cause aggregation or precipitation at high protein concentrations, which can affect the success of the experiment .

安全和危害

Fluorescein 6-isothiocyanate may form combustible dust concentrations in air. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

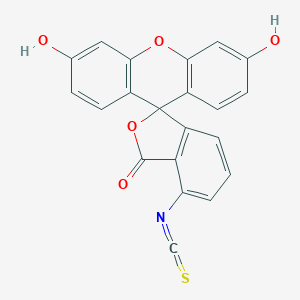

Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence and the dual sensing of analytes using fluorescent sensors is still a topic of high interest .

属性

IUPAC Name |

3',6'-dihydroxy-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)26-19-9-13(24)3-6-16(19)21(15)17-7-11(22-10-28)1-4-14(17)20(25)27-21/h1-9,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFZXYECNSNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293325 | |

| Record name | Fluorescein 6-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein 6-isothiocyanate | |

CAS RN |

18861-78-4 | |

| Record name | Fluorescein 6-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorescein 6-Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN 6-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360X6ZS9ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fluorescein 6-isothiocyanate enable the detection of CI-923 in plasma?

A1: Fluorescein 6-isothiocyanate (FITC) is a highly fluorescent compound often used as a labeling agent. In the research paper [], FITC reacts with the secondary amine group present in CI-923, forming a stable, fluorescent derivative. This derivatization is crucial because it allows for the sensitive detection of CI-923 in plasma using fluorescence detection during HPLC analysis. Without this derivatization, CI-923's inherent fluorescence would likely be too weak for accurate quantification at low concentrations typically found in biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)